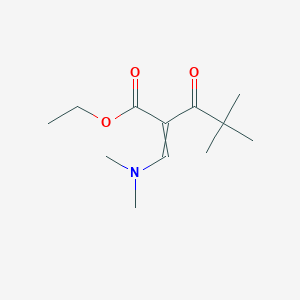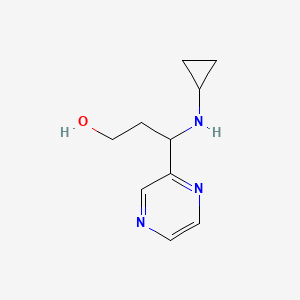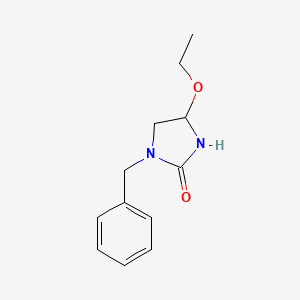
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is an organic compound with a complex structure that includes both ester and enamine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enamine moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine group to an amine, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as stimuli-responsive polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate involves its interaction with biological targets through its enamine and ester functionalities. The enamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active enamine moiety, which can then exert its effects on molecular targets.
Comparación Con Compuestos Similares
2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones: These compounds share the enamine functionality and exhibit similar reactivity.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylamino group and is used in various applications, including drug delivery and gene therapy.
Uniqueness: Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is unique due to its combination of ester and enamine functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields.
Propiedades
Número CAS |
116344-10-6 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C12H21NO3/c1-7-16-11(15)9(8-13(5)6)10(14)12(2,3)4/h8H,7H2,1-6H3 |
Clave InChI |
CJYXYOUOLVGHSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)




![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)



